Dopamine Transporter (DAT) Inhibition: Quantified Potency and Comparison to Reference Compounds
The compound exhibits measurable, though moderate, activity at the human dopamine transporter (DAT). In a radioligand uptake assay, it demonstrated an IC50 of 6100 nM (6.1 µM) [1]. This is a quantifiable reduction in potency compared to the known DAT inhibitor 1S,2R-milnacipran, which shows an IC50 of >10,000 nM for DAT inhibition in the same assay system. This data defines the compound's activity window and positions it as a valuable tool for studies requiring a moderate-affinity DAT ligand, distinct from high-potency inhibitors.
| Evidence Dimension | Inhibitory activity at the sodium-dependent dopamine transporter (DAT) |
|---|---|
| Target Compound Data | IC50 = 6100 nM (6.1 µM) |
| Comparator Or Baseline | 1S,2R-Milnacipran (IC50 > 10,000 nM) and thien-2-yl analog 5c (IC50 = 16500 nM) assessed in comparable assay conditions. |
| Quantified Difference | The target compound is at least 1.64-fold more potent than the parent milnacipran at DAT, but significantly less potent than optimized NET/SERT inhibitors. |
| Conditions | [3H]Dopamine uptake inhibition assay in Wistar rat striatal synaptosomes; data sourced from MolBiC database (IT0107761) and published literature (PMID: 18954038). |
Why This Matters
This quantifies the compound's DAT activity, allowing researchers to select it as a moderate-affinity probe where partial or non-saturating DAT engagement is desired, differentiating it from high-affinity tool compounds like GBR-12909.
- [1] MolBiC Database. Bioactivity Info for IT0107761: Target: Sodium-dependent dopamine transporter; Ligand: ethyl 4-(cycloheptylamino)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. Available at: https://molbic.idrblab.net/data/bioactivity/details/IT0107761 (Accessed: 2026-05-10). View Source
